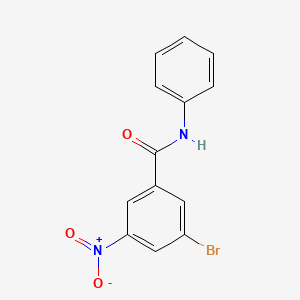amine](/img/structure/B7937103.png)
[(2-Bromo-4-chlorophenyl)methyl](ethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, with an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively.
Alkylation: The brominated and chlorinated phenyl compound is then subjected to alkylation with ethylamine under basic conditions to introduce the ethylamine group.
Industrial Production Methods
Industrial production of (2-Bromo-4-chlorophenyl)methylamine may involve large-scale bromination and chlorination processes followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylamines can be formed.
Oxidation Products: Oxidation can lead to the formation of phenolic compounds.
Reduction Products: Reduction typically yields amines with altered oxidation states.
Aplicaciones Científicas De Investigación
(2-Bromo-4-chlorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the ethylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-4-fluorophenyl)methylamine
- (2-Chloro-4-bromophenyl)methylamine
- (2-Bromo-4-iodophenyl)methylamine
Uniqueness
(2-Bromo-4-chlorophenyl)methylamine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.
Propiedades
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(11)5-9(7)10/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUJFTNQLSSGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
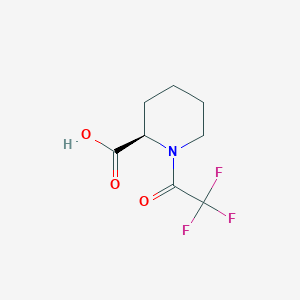
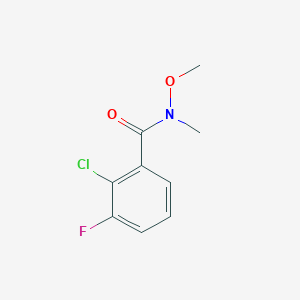

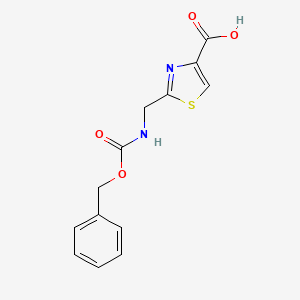
![(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine](/img/structure/B7937053.png)
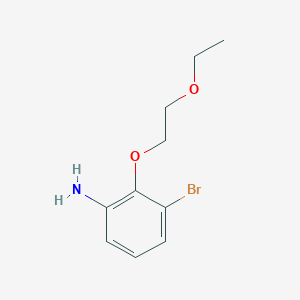
![3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B7937067.png)
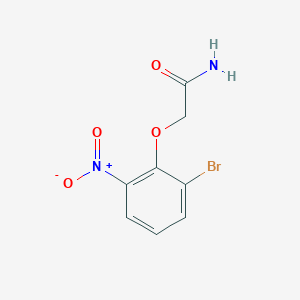
amine](/img/structure/B7937077.png)
![N-[(2-bromo-4-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7937085.png)
amine](/img/structure/B7937098.png)
amine](/img/structure/B7937107.png)
![N-[(2-Bromo-4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B7937109.png)
